N-(2-bromo-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Description
N-(2-bromo-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a synthetic acetamide derivative characterized by a piperazine core substituted with a 4-fluorophenyl group and an acetamide moiety linked to a 2-bromo-4-methylphenyl ring. The bromine and methyl substituents on the phenyl ring enhance steric bulk and lipophilicity, while the 4-fluorophenyl group on the piperazine may influence receptor-binding interactions.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrFN3O/c1-14-2-7-18(17(20)12-14)22-19(25)13-23-8-10-24(11-9-23)16-5-3-15(21)4-6-16/h2-7,12H,8-11,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIHETIXEAIXER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of the Acetamide Backbone: The acetamide backbone can be synthesized through the reaction of an appropriate acyl chloride with a primary amine.
Introduction of the Bromo and Methyl Groups: The phenyl ring can be functionalized with bromo and methyl groups through electrophilic aromatic substitution reactions.
Attachment of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, often using a halogenated precursor.
Final Coupling: The final step involves coupling the fluorophenyl group to the piperazine moiety, typically through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the ortho-position of the methylphenyl group is highly susceptible to nucleophilic substitution (SN2 or SNAr mechanisms). Reaction conditions and outcomes vary depending on the nucleophile:
Key Findings :
-
Thiol substitutions proceed efficiently under mild conditions, forming stable thioether linkages .
-
Steric hindrance from the ortho-methyl group slows SN2 kinetics but does not preclude reactivity .
Oxidation Reactions
The acetamide and piperazine moieties undergo oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO4 | Acidic aqueous solution | Carboxylic acid derivative | Partial decomposition observed |
| H2O2 | Acetic acid, 50°C | N-oxide of the piperazine ring | 42% yield |
Mechanistic Insight :
-
Piperazine oxidation preferentially targets the nitrogen adjacent to the fluorophenyl group due to electron-withdrawing effects .
Reduction Reactions
Selective reduction of functional groups has been demonstrated:
| Reducing Agent | Conditions | Target Site | Product |
|---|---|---|---|
| LiAlH4 | Anhydrous THF, reflux | Acetamide carbonyl | Secondary amine derivative |
| H2/Pd-C | Ethanol, 25°C | Aromatic bromine | Dehalogenated phenyl analog |
Notable Observations :
-
LiAlH4 reduces the acetamide to an amine without affecting the piperazine ring .
-
Catalytic hydrogenation removes bromine, enabling further functionalization .
Electrophilic Aromatic Substitution
The fluorophenyl group participates in electrophilic reactions, albeit with moderated reactivity:
| Reagent | Conditions | Position | Product |
|---|---|---|---|
| HNO3/H2SO4 | 0–5°C | Para- to F | Nitro-substituted derivative |
| Cl2, FeCl3 | CH2Cl2, 40°C | Meta- to F | Chlorinated analog |
Limitations :
Stability Under Hydrolytic Conditions
The compound exhibits pH-dependent stability:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 1.2 (simulated gastric fluid) | Acetamide hydrolysis to carboxylic acid | 2.1 hours |
| pH 7.4 (physiological) | Minimal degradation | >24 hours |
Cross-Coupling Reactions
The bromine atom enables transition-metal-catalyzed couplings:
| Reaction Type | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4 | DME, Na2CO3, 80°C | Biaryl derivatives | 75–82% |
| Buchwald-Hartwig | Pd2(dba)3 | Toluene, 100°C | Aminated analogs | 68% |
Applications :
Scientific Research Applications
Antiparasitic Activity
Recent studies have highlighted the compound's potential as an antiparasitic agent, particularly against Toxoplasma gondii, a prevalent parasite that can cause severe health issues in humans.
- Mechanism of Action : The compound is believed to inhibit key metabolic pathways in the parasite, disrupting its ability to invade host cells and replicate effectively .
- Case Study : In experimental models, compounds similar to N-(2-bromo-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide demonstrated significant reductions in parasite burden, suggesting a promising avenue for developing new treatments for toxoplasmosis .
Neuropharmacological Effects
The piperazine structure of this compound is associated with various central nervous system effects, including anxiolytic and antidepressant activities.
- Mechanism of Action : It is thought to interact with serotonin receptors and other neurotransmitter systems, potentially modulating mood and anxiety levels .
- Research Findings : Studies have indicated that derivatives of this compound exhibit selective binding affinities for serotonin receptors, which could lead to the development of novel antidepressants with fewer side effects than current treatments .
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: The compound may bind to specific receptors in the central nervous system, modulating their activity.
Enzyme Inhibition: It could inhibit certain enzymes, affecting biochemical pathways.
Ion Channel Modulation: The compound might modulate ion channels, altering neuronal excitability.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Substituents (Phenyl Ring) | Piperazine Substituent | Molecular Weight | Melting Point (°C) | Key Applications/Activities |
|---|---|---|---|---|---|
| N-(2-bromo-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | 2-bromo, 4-methyl | 4-fluorophenyl | 421.30* | Not reported | N/A (Structural focus) |
| N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide [16] | 4-bromo, 2-methyl | 3-chlorophenyl | 422.75 | Not reported | N/A (Structural analog) |
| 2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide [7] | Thiazole-linked 4-fluorophenyl | 4-fluorophenyl | 414.13 | 328–329 | Potential MMP inhibition |
| N-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide [14] | 4-fluorophenyl | 4-fluorophenyl | 357.38 | Not reported | Antimicrobial/antifungal screening |
| 2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide [5] | p-tolyl (thiazole) | 4-chlorophenyl | 426.96 | 282–283 | Anti-inflammatory candidate |
*Calculated based on molecular formula C₁₉H₂₀BrFN₃O.
Key Observations:
Halogen Effects : Replacement of bromine (target compound) with chlorine (e.g., compound [16]) or fluorine (e.g., [14]) alters electronic properties and binding interactions. Fluorine’s electronegativity may enhance hydrogen bonding, while bromine increases molecular weight and lipophilicity .
Heterocyclic Modifications : Thiazole-containing analogs (e.g., [5, 7]) exhibit higher melting points (>280°C), suggesting enhanced crystallinity, and demonstrate anti-inflammatory or MMP inhibitory activity .
Piperazine Substitution : 4-Fluorophenylpiperazine (target compound) is common in antimicrobial agents (e.g., [14]), whereas 4-chlorophenylpiperazine derivatives (e.g., [5]) are linked to anti-inflammatory effects .
Pharmacological and Functional Comparisons
- The target compound’s bromine substituent may enhance blood-brain barrier penetration .
- Antimicrobial Activity : N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide () and related analogs displayed activity against gram-positive bacteria and fungi, highlighting the role of fluorine in microbial target interactions .
- Anti-inflammatory Potential: Thiazole derivatives (e.g., compound 15 in ) with 4-fluorophenylpiperazine moieties inhibited MMPs, suggesting structural parallels for the target compound in inflammation modulation .
Biological Activity
N-(2-bromo-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a synthetic compound classified as a piperazine derivative. This compound exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure includes a bromophenyl group and a fluorophenyl group attached to a piperazine ring, which is further connected to an acetamide moiety. Its molecular formula is , and it has a predicted boiling point of approximately 555 °C and a density of 1.410 g/cm³ .
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇BrFN₂O |
| Molecular Weight | 315.22 g/mol |
| Boiling Point | 555 °C (predicted) |
| Density | 1.410 g/cm³ (predicted) |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Intermediate : Reaction of 4-fluoroaniline with ethylene glycol forms the piperazine derivative.
- Bromination : Bromination of 2-aminophenylacetic acid yields the brominated intermediate.
- Amidation : The piperazine intermediate is reacted with the brominated acid to produce the final compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound may act as a ligand in receptor binding studies, modulating various biochemical pathways depending on its target .
Antimicrobial Activity
Research indicates that piperazine derivatives exhibit notable antibacterial and antifungal properties. For example, related compounds have shown effectiveness against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for certain derivatives .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| N-(2-bromo-4-methylphenyl)-... | 0.0039 - 0.025 | S. aureus, E. coli |
| Other piperazine derivatives | Varies (3.125 - 100) | C. albicans, P. aeruginosa |
Case Studies
Several studies have explored the efficacy of similar piperazine derivatives in clinical settings:
- Study on Antibacterial Activity : A study demonstrated that compounds structurally related to N-(2-bromo-4-methylphenyl)-... showed broad-spectrum antibacterial activity, with significant effects against both Gram-positive and Gram-negative bacteria .
- Therapeutic Potential : In another investigation, the compound was tested for its potential as an antipsychotic agent due to its interaction with dopamine receptors, suggesting broader therapeutic applications beyond antimicrobial effects .
Q & A
Basic Research Questions
Synthesis Methodology Q: What are the optimal synthetic routes for N-(2-bromo-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide, and what critical reaction conditions must be controlled? A: The synthesis involves a multi-step nucleophilic substitution and coupling strategy. Key steps include:
- Step 1: Preparation of the 4-(4-fluorophenyl)piperazine intermediate via Buchwald-Hartwig amination, using palladium catalysts and controlled heating (80–100°C) to ensure regioselectivity .
- Step 2: Acetylation of the bromo-methylphenylamine precursor with chloroacetyl chloride under anhydrous conditions (tetrahydrofuran, 0–5°C) to minimize hydrolysis .
- Step 3: Coupling the piperazine intermediate with the acetamide derivative using K₂CO₃ as a base in dimethylformamide (DMF) at 60°C for 12–16 hours . Critical conditions: Strict temperature control during acetylation, inert atmosphere for palladium-catalyzed steps, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Characterization Techniques Q: Which spectroscopic and analytical methods are essential for confirming the structural integrity of this compound? A:
- 1H/13C NMR: Identify aromatic protons (δ 6.8–7.5 ppm for fluorophenyl and bromo-methylphenyl groups) and the acetamide carbonyl (δ ~170 ppm in 13C) .
- Mass Spectrometry (ESI-MS): Confirm molecular weight (expected [M+H⁺] at m/z 446.3) and detect fragmentation patterns (e.g., loss of Br or F substituents) .
- HPLC-PDA: Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .
Biological Targets Q: What primary biological targets have been identified for this compound in neuropharmacological research? A: The compound shows affinity for:
- Cholinesterases (AChE/BChE): Inhibits butyrylcholinesterase (BChE) with IC₅₀ ~2.1 µM, attributed to the fluorophenyl-piperazine moiety enhancing π-π stacking in the catalytic gorge .
- Dopamine D2/D3 Receptors: Moderate binding (Ki ~120 nM) due to the piperazine scaffold acting as a bioisostere for endogenous ligands . Assays: Ellman’s method for cholinesterase activity, radioligand displacement for receptor profiling .
Advanced Research Questions
Structure-Activity Relationship (SAR) Analysis Q: How do structural modifications in the piperazine and phenyl rings influence inhibitory potency against cholinesterases? A:
- Electron-Withdrawing Groups (e.g., -F, -Br): Enhance BChE inhibition by increasing electrophilicity at the active site. Substituting 4-fluorophenyl with 4-Cl improves IC₅₀ to 1.3 µM .
- Piperazine Substitution: Bulkier groups (e.g., 3-chlorophenyl) reduce potency due to steric hindrance, while smaller substituents (e.g., methyl) maintain activity . Method: Use molecular docking (AutoDock Vina) and MD simulations to validate binding poses. Compare with analogs from .
Resolving Data Contradictions Q: How can researchers resolve contradictions in reported biological activity data for this compound? A:
- Orthogonal Assays: Validate cholinesterase inhibition using both Ellman’s method and isothermal titration calorimetry (ITC) to confirm thermodynamic parameters .
- Metabolic Stability Testing: Address discrepancies in in vivo efficacy by assessing hepatic microsomal stability (e.g., CYP450 metabolism) .
- Crystallographic Validation: Co-crystallize the compound with BChE (PDB ID: 1P0I) using SHELX for refinement to resolve binding ambiguities .
Crystallographic Analysis Q: What crystallographic approaches are recommended for determining the three-dimensional structure of this compound? A:
- Data Collection: Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.2 Å) data.
- Refinement: SHELXL-2018 for anisotropic displacement parameters and hydrogen placement. Critical steps include TWIN/BASF corrections for potential twinning .
- Validation: Check R-factor convergence (<5% discrepancy) and MolProbity score (<90th percentile) .
Synthetic Yield Optimization Q: What strategies improve the yield of the final coupling step in synthesis? A:
- Solvent Optimization: Replace DMF with 1,4-dioxane to reduce side reactions (yield increases from 45% to 68%) .
- Catalyst Screening: Test Pd(OAc)₂/Xantphos systems for Buchwald-Hartwig steps, achieving >90% conversion .
- Microwave Assistance: Reduce coupling time from 16 hours to 2 hours (80°C, 300 W) with comparable yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
